molecular formula C6H7N3O3 B1496158 Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate CAS No. 21615-64-5

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate

Cat. No. B1496158
CAS RN: 21615-64-5
M. Wt: 169.14 g/mol
InChI Key: DRHLMNDFBCJNGA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate” consists of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate” is a powder that is stored at room temperature . and a melting point of 293-294 .

Scientific Research Applications

Organic Synthesis

“Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate” could be used as a building block in organic synthesis due to its functional groups. The amino and carboxylate groups can participate in various reactions, such as condensation, substitution, and redox reactions .

Polymer Research

The compound could potentially be used in the synthesis of functional polymers. The carboxylate group can react with other monomers to form polymers with pendant reactive groups. This is a common method for synthesizing polymers with specific properties .

Drug Discovery

Pyrimidine derivatives, like this compound, are often used in drug discovery. They can serve as pharmacophores, the part of a molecule which is responsible for its biological activity. However, more research would be needed to determine the specific biological activity of this compound .

Material Science

In material science, this compound could potentially be used in the development of new materials. The presence of both hydrophilic (carboxylate and amino groups) and hydrophobic (methyl group) parts in the molecule could make it interesting for the synthesis of amphiphilic materials .

Biochemical Applications

The compound could potentially be used in biochemical applications, given that pyrimidine is one of the basic structures of nucleotides in DNA and RNA. However, the specific applications would depend on the biochemical properties of the compound, which would need to be investigated .

Analytical Chemistry

“Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate” could potentially be used as a reagent in analytical chemistry. The presence of multiple functional groups could allow it to react with a variety of analytes .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-4(10)9-6(7)8-3/h2H,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHLMNDFBCJNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286646
Record name methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21615-64-5
Record name NSC46803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46803
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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